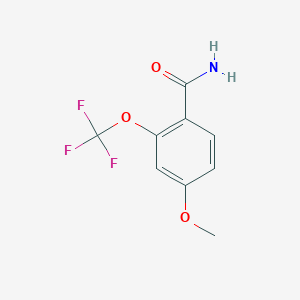
4-Methoxy-2-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(trifluoromethoxy)benzamide is a chemical compound with the CAS Number: 886502-47-2 . It has a molecular weight of 235.16 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO3/c1-15-5-2-3-6 (8 (13)14)7 (4-5)16-9 (10,11)12/h2-4H,1H3, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 235.16 .Wissenschaftliche Forschungsanwendungen
Supramolecular Packing Motifs
The structural characteristics of compounds related to 4-Methoxy-2-(trifluoromethoxy)benzamide have been explored for their potential in creating new supramolecular packing motifs. Lightfoot et al. (1999) investigated N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide and found it forms a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Fluorescent Probes for Sensing pH and Metal Cations
Tanaka et al. (2001) discussed the use of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for developing fluorescent probes that can sense pH changes and metal cations, particularly magnesium and zinc. This highlights the compound's utility in biochemical and environmental sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
The Trifluoromethoxy Group's Electron-Withdrawing Properties
The electron-withdrawing capabilities of the trifluoromethoxy group, related to the structure of interest, have been analyzed by Castagnetti and Schlosser (2002), demonstrating its superior influence compared to methoxy and trifluoromethyl groups. This property is significant for chemical synthesis, affecting the reactivity and stability of compounds (Castagnetti & Schlosser, 2002).
Molecular Structure and Antioxidant Activity
Research by Demir et al. (2015) on a novel benzamide derivative explored its molecular structure and antioxidant properties. The study combined experimental analysis and theoretical calculations, suggesting the potential of such compounds in antioxidant applications (Demir et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFTLTRIAXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)


![Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B2654044.png)
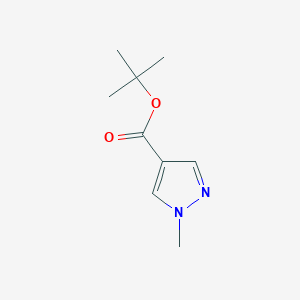
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)
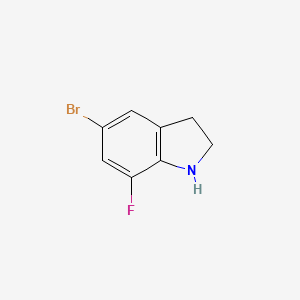
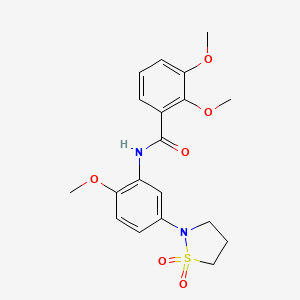

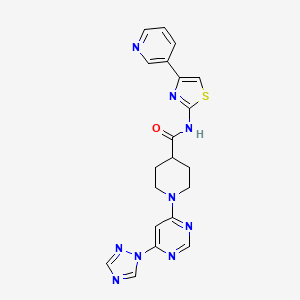
![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)
